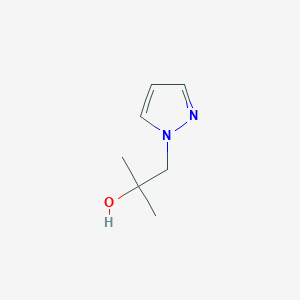
(S)-tert-Butyl 2-(6-bromopyridin-2-ylcarbamoyl) pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are frequently employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a probe for studying biological processes. Its structural features could make it a candidate for drug development or as a tool in biochemical assays.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile component in various industrial applications.
Mécanisme D'action
The mechanism by which tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl (S)-2-((6-chloropyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- tert-butyl (S)-2-((6-fluoropyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- tert-butyl (S)-2-((6-iodopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (S)-2-((6-bromopyridin-2-yl)carbamoyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its analogs with different halogen substitutions, the bromine atom might confer distinct electronic and steric properties, affecting the compound’s behavior in chemical and biological systems.
Propriétés
Formule moléculaire |
C15H20BrN3O3 |
|---|---|
Poids moléculaire |
370.24 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[(6-bromopyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-9-5-6-10(19)13(20)18-12-8-4-7-11(16)17-12/h4,7-8,10H,5-6,9H2,1-3H3,(H,17,18,20)/t10-/m0/s1 |
Clé InChI |
UBSALCOFFADXMZ-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=NC(=CC=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=NC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)


![5-(4-methoxybenzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13934513.png)





![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)
